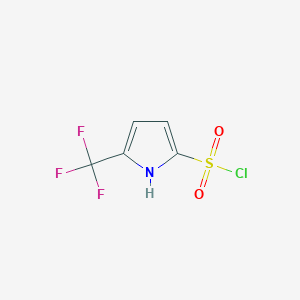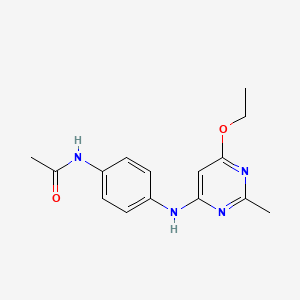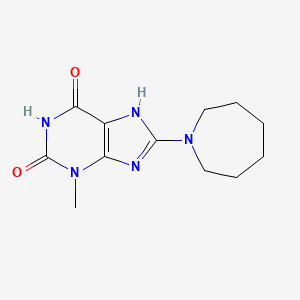![molecular formula C18H16N2O5 B2757694 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1210431-71-2](/img/structure/B2757694.png)
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide” contains several functional groups including a benzodioxin ring, an isoxazole ring, a furan ring, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxin, isoxazole, and furan rings would likely result in a rigid, planar structure. The acetamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzodioxin and isoxazole rings might undergo electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzodioxin, isoxazole, and furan rings might confer aromaticity, while the acetamide group could contribute to its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has explored the synthesis of compounds related to 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide, highlighting methodologies for creating benzodioxin and furan derivatives with potential biological applications. For instance, studies on the synthesis of sesamol derivatives and benzoxazines from guaiacol, furfurylamine, and stearylamine have been conducted to understand their chemical properties and structural configurations through various spectroscopic techniques (Fukui et al., 1969); (Wang et al., 2012).
Biological Activity and Applications
Several studies have focused on evaluating the biological activities of compounds structurally similar to this compound. Research includes the investigation of anticonvulsant activities, where derivatives have shown promise as potential treatments for seizures, demonstrating the therapeutic potential of these compounds in medicinal chemistry (Kohn et al., 1993).
Antioxidant Properties
The antioxidant profile of related compounds, such as 2,3-dihydrobenzo[b]furan-5-ol and its analogues, has been studied to determine their redox properties and capacity to inhibit lipid peroxidation. These findings suggest the potential use of such compounds in developing treatments for conditions associated with oxidative stress (Malmström et al., 2001).
Antifungal Effects
Research on heterocyclic compounds, including those with a dibenzo[b,d]furan core, has highlighted their significant antifungal activity, pointing towards their potential application in addressing fungal infections and diseases (Kaplancıklı et al., 2013).
Enzyme Inhibition for Therapeutic Use
Studies have also focused on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, suggesting their use as α-glucosidase and acetylcholinesterase inhibitors. This indicates the potential of such compounds in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Mecanismo De Acción
Target of Action
A related compound, 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivates, has been reported to act as α2-adrenoceptor subtype c (alpha-2c) antagonists . The alpha-2C adrenoceptor is involved in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-18(19-11-14-2-1-5-22-14)10-13-9-16(25-20-13)12-3-4-15-17(8-12)24-7-6-23-15/h1-5,8-9H,6-7,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNASNQENBQVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2757611.png)



![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)
![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)




![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2757633.png)
